molecular formula C12H9NO B062508 2-(Pyridin-3-Yl)Benzaldehyde CAS No. 176690-44-1

2-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B062508
CAS No.: 176690-44-1
M. Wt: 183.21 g/mol
InChI Key: DTUANRRVVJRTJS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)benzaldehyde is a versatile organic compound with a wide range of applications in the scientific research, pharmaceutical and industrial fields. This compound is used in the synthesis of various organic molecules and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Carbodesilylation Reactions : A study described the carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde, proposing an "ylide mechanism" (Effenberger, Krebs, & Willrett, 1992).

  • Aerobic Alcohol Oxidation Catalysis : Research on the Pd(OAc)(2)/pyridine catalyst system for the selective aerobic oxidation of organic substrates indicated a complex catalytic mechanism involving multiple steps, including the formation of a palladium-alkoxide species and beta-hydride elimination to produce benzaldehyde (Steinhoff, Guzei, & Stahl, 2004).

  • Fluorescent Chemosensors for pH : Two compounds were synthesized using a reaction involving 2-(Pyridin-3-Yl)Benzaldehyde and demonstrated as effective fluorescent chemosensors for pH, capable of distinguishing between normal cells and cancer cells (Dhawa et al., 2020).

  • Molecular Packing and Intermolecular Interactions : A study on the synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile from this compound highlighted the role of molecular packing and intermolecular interactions in determining the emission properties of the resultant compounds (Percino et al., 2014).

  • Basic Carbon Catalysis : The condensation of this compound with ethyl cyanoacetate was explored using alkaline carbons as catalysts, demonstrating potential for pharmaceutical applications, specifically in the production of calcium channel blockers (Perozo-Rondón et al., 2006).

  • Synthesis of Luminescent Complexes : A reaction involving this compound was used to synthesize new Zn complexes with 1,2,4-triazoles, demonstrating strong green–blue luminescence in the solid state (Gusev et al., 2011).

  • Borane Complexes Synthesis : The compound was involved in synthesizing 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)benzoxazoles, indicating its versatility in organic synthesis (Jung, Park, Ryu, & Cho, 1999).

  • Oxidation of Benzaldehyde : Research on the oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV) provided insights into the mechanism of this process, useful in understanding redox reactions in organic chemistry (Seok & Meyer, 2005).

Safety and Hazards

The safety information for 2-(Pyridin-3-Yl)Benzaldehyde indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

The future directions for the study of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be developed as potential therapeutic agents due to their antimicrobial, anti-tubercular, and antioxidant activities .

Properties

IUPAC Name

2-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUANRRVVJRTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397431
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176690-44-1
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176690-44-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 1-bromobenzaldehyde (250 μL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and 3-pyridineboronic acid (289 mg, 2.35 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) were added palladium acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol) under nitrogen. After being stirred at 110° C. overnight, the reaction mixture was filtered. The filtrate was diluted with chloroform, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 95/5) to obtain the title compound as a white powder (250 mg, 64%).
Name
1-bromobenzaldehyde
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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